
3-Amino-2-(2-(diisopropylamino)ethoxy)butyrophenone dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(2-(diisopropylamino)ethoxy)butyrophenone dihydrochloride is a synthetic compound with the molecular formula C18H30N2O2.2Cl-H and a molecular weight of 379.42 This compound is known for its unique chemical structure, which includes an amino group, a butyrophenone core, and a diisopropylamino ethoxy side chain
Métodos De Preparación
The synthesis of 3-Amino-2-(2-(diisopropylamino)ethoxy)butyrophenone dihydrochloride involves several steps. One common method includes the reaction of 3-amino-2-butyrophenone with 2-(diisopropylamino)ethanol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
3-Amino-2-(2-(diisopropylamino)ethoxy)butyrophenone dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research has investigated its potential therapeutic effects, including its ability to modulate biological pathways and target specific receptors.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(2-(diisopropylamino)ethoxy)butyrophenone dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
3-Amino-2-(2-(diisopropylamino)ethoxy)butyrophenone dihydrochloride can be compared with other similar compounds, such as:
Pipamperone: A typical antipsychotic of the butyrophenone family, used in the treatment of schizophrenia.
2-(Diisopropylamino)ethanol: A related compound used in organic synthesis and as a laboratory chemical. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
73747-29-2 |
|---|---|
Fórmula molecular |
C18H32Cl2N2O2 |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
2-(3-azaniumyl-1-oxo-1-phenylbutan-2-yl)oxyethyl-di(propan-2-yl)azanium;dichloride |
InChI |
InChI=1S/C18H30N2O2.2ClH/c1-13(2)20(14(3)4)11-12-22-18(15(5)19)17(21)16-9-7-6-8-10-16;;/h6-10,13-15,18H,11-12,19H2,1-5H3;2*1H |
Clave InChI |
RBYCPEVQYUUPCC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[NH+](CCOC(C(C)[NH3+])C(=O)C1=CC=CC=C1)C(C)C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



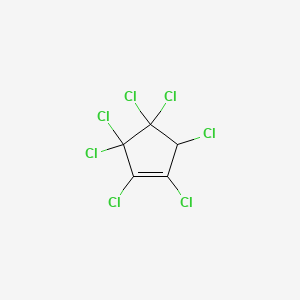


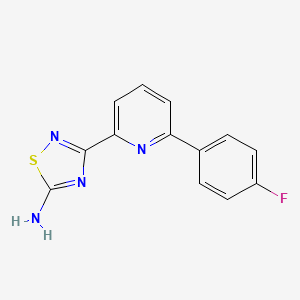
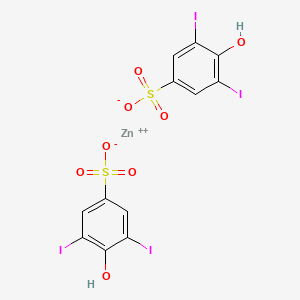
![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-2-methyl-(9ci)](/img/structure/B13757040.png)

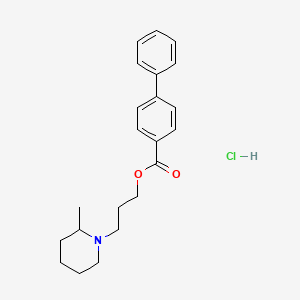
![N-(3,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide](/img/structure/B13757063.png)

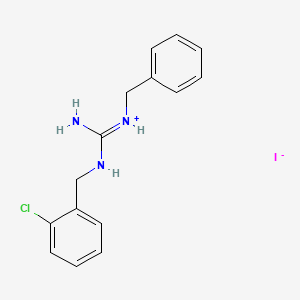
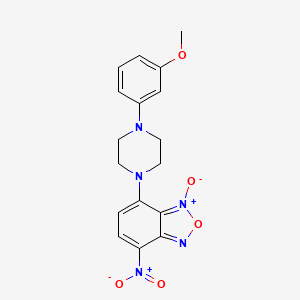
![(3xi)-N-{[5-Cyano-6-(phenylsulfanyl)pyridine-3-carbonyl]carbamoyl}-2-deoxy-beta-D-glycero-pentofuranosylamine](/img/structure/B13757104.png)
